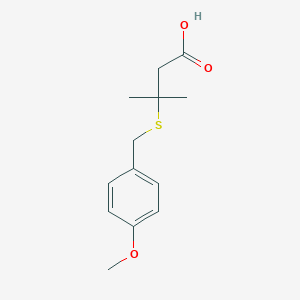

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is an organic compound characterized by the presence of a methoxybenzyl group attached to a sulfanyl (thioether) linkage, which is further connected to a butyric acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 3-methylbutyric acid.

Formation of Thioether Linkage: The key step involves the formation of the thioether linkage. This can be achieved by reacting 4-methoxybenzyl chloride with a thiol derivative of 3-methylbutyric acid under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted aromatic compounds

Applications De Recherche Scientifique

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

Biological Studies: It can be used to study the interactions of thioether-containing compounds with biological systems, providing insights into their biological activity and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid involves its interaction with molecular targets through its functional groups. The thioether linkage can engage in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Methoxy-benzylsulfanyl)-propionic acid

- 3-(4-Methoxy-benzylsulfanyl)-acetic acid

- 3-(4-Methoxy-benzylsulfanyl)-butanoic acid

Uniqueness

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is unique due to the presence of the 3-methyl group on the butyric acid backbone, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.

Activité Biologique

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16O3S

- Molecular Weight : 240.32 g/mol

The compound features a methoxy group and a benzylsulfanyl group, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the methoxy and sulfanyl groups enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, reducing oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in inflammatory diseases.

Anticancer Properties

Preliminary studies have explored the anticancer effects of this compound. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Inhibition of lipid peroxidation | |

| Anti-inflammatory | Reduced TNF-α and IL-6 production | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity using DPPH radical scavenging assay, this compound demonstrated an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant in food preservation and therapeutic applications.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with the compound significantly downregulated NF-kB signaling pathways in LPS-stimulated macrophages. This indicates that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 3: Cancer Cell Line Studies

In vitro studies conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptotic cells in treated groups compared to controls.

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-13(2,8-12(14)15)17-9-10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSLXZFZXHZCHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)SCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427164 |

Source

|

| Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268219-99-4 |

Source

|

| Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.